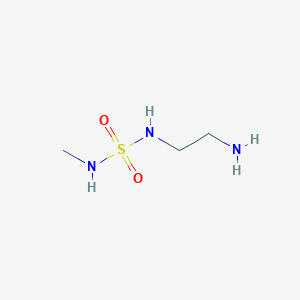

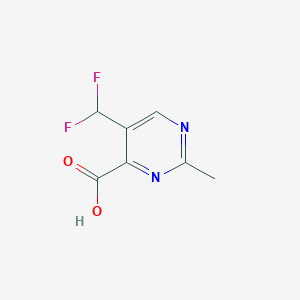

![molecular formula C16H15ClO4 B3013071 3-氯-5-甲氧基-4-[(4-甲基苯基)甲氧基]苯甲酸 CAS No. 915876-61-8](/img/structure/B3013071.png)

3-氯-5-甲氧基-4-[(4-甲基苯基)甲氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid is a chemically synthesized molecule that appears to be related to various research areas, including the development of pharmaceuticals and organic synthesis. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple and readily available materials. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization and acylation steps . Similarly, the synthesis of a key intermediate for SGLT2 inhibitors started from dimethyl terephthalate and proceeded through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods could potentially be adapted for the synthesis of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray analysis . The importance of such analysis is highlighted by the difficulty in identifying regioisomers spectroscopically, as demonstrated in the synthesis of a pyrazole derivative . For the compound , similar analytical techniques would be crucial for confirming the molecular structure and the position of substituents on the aromatic rings.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes selective functionalization at specific positions on the aromatic ring. For example, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids was selectively deprotonated para to the carboxylate group using a combination of n-butyl lithium and potassium tert-butoxide . This selective metalation could be a useful reaction for modifying the structure of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid, particularly for introducing or modifying substituents at the para position.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid are not directly reported in the provided papers, the properties of structurally similar compounds can offer insights. For instance, the crystallization behavior and solid-state interactions of carboxylic acid groups, as well as the conformational differences between substituents on the aromatic rings, are important considerations that can affect the compound's physical properties, solubility, and stability . The synthesis and handling of such compounds require careful consideration of these properties to ensure successful outcomes.

科学研究应用

合成和衍生物形成

- 合成工艺:一项研究详细介绍了从甲基邻苯二甲酸酯合成二氯异香草酸(一种食品添加剂和正霉素类抗生素的成分)的过程。此工艺有可能与合成类似化合物(包括 3-氯-5-甲氧基-4-[(4-甲基苯基)甲氧基]苯甲酸)相关 (Dornhagen 和 Scharf,1985 年)。

- 衍生物开发:另一项研究报告了未保护的苯甲酸的锂化,这可能是一种适用于功能化类似于 3-氯-5-甲氧基-4-[(4-甲基苯基)甲氧基]苯甲酸的化合物以用于各种应用的技术 (Bennetau、Mortier、Moyroud 和 Guesnet,1995 年)。

生物活性及应用

- 抗菌和抗结核特性:对由类似苯甲酸衍生物合成的偶氮甲碱和 4-噻唑烷酮的研究证明了其抗菌和抗结核活性。这表明 3-氯-5-甲氧基-4-[(4-甲基苯基)甲氧基]苯甲酸在医学领域具有潜在的生物应用 (Hirpara、Parekh 和 Parekh,2003 年)。

有机合成中的应用

- 有机合成中的中间体:一项关于结构类似的 3,5-二甲氧基-4-甲基苯甲酸合成的研究表明,它可用作有机合成过程中的中间体 (辛哈、曼达尔和钱德拉塞卡兰,2000 年)。

同位素标记和分析应用

- 同位素标记:在一项研究中,与本化合物在结构上相关的 2-甲基-5-(对甲氧基苯基)苯甲酸 N-甲基酰胺用氢同位素标记用于分析目的,这表明同位素标记在研究中具有类似的潜在用途 (舍甫琴科、纳加耶夫和米亚索耶多夫,2014 年)。

抗氧化特性

- 抗氧化活性:对海洋真菌中的苯基醚衍生物(包括与 3-氯-5-甲氧基-4-[(4-甲基苯基)甲氧基]苯甲酸在结构上相关的化合物)的研究发现了很强的抗氧化活性,表明在抗氧化疗法中具有潜在的研究应用 (徐、张、朱、曹和朱,2017 年)。

属性

IUPAC Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-10-3-5-11(6-4-10)9-21-15-13(17)7-12(16(18)19)8-14(15)20-2/h3-8H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRUAXUXLDDNKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

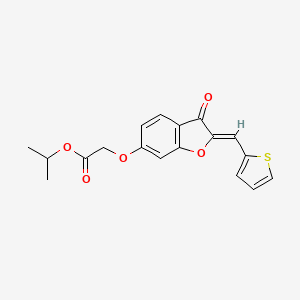

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)

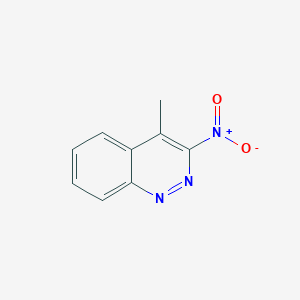

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)

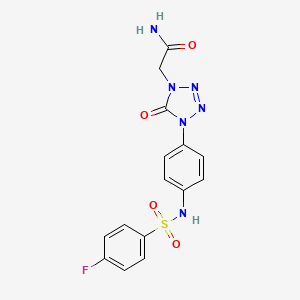

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)